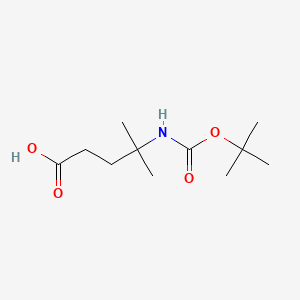

![molecular formula C7H5IN2 B578166 2-Iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1227269-14-8](/img/structure/B578166.png)

2-Iodo-1H-pyrrolo[3,2-c]pyridine

Overview

Description

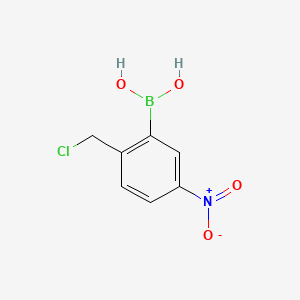

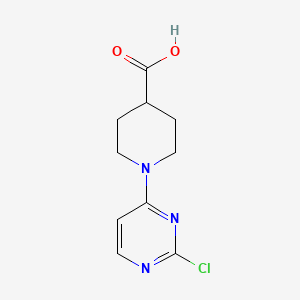

2-Iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H5IN2 It is characterized by the presence of an iodine atom attached to a pyrrolopyridine scaffold

Mechanism of Action

Target of Action

The primary target of 2-Iodo-1H-pyrrolo[3,2-c]pyridine is the colchicine-binding site . This site is a part of the tubulin protein, which is a critical component of the cytoskeleton in cells . The colchicine-binding site is a popular target for anticancer drugs due to its role in cell mitosis .

Mode of Action

This compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the microtubule dynamics, leading to mitotic arrest . The compound forms hydrogen bonds with the colchicine sites Thra179 and Asnb349 .

Biochemical Pathways

The compound affects the FGFR signaling pathway , which regulates various biological processes such as organ development, cell proliferation and migration, and angiogenesis . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is known that the compound conforms well to lipinski’s rule of five , which suggests good absorption and permeation characteristics. More detailed ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need further investigation.

Result of Action

The compound exhibits potent antitumor activities against various cancer cell lines . It causes G2/M phase cell cycle arrest and apoptosis . In addition, it remarkably disrupts tubulin microtubule dynamics .

Biochemical Analysis

Biochemical Properties

It is known that it can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .

Cellular Effects

It has been found that derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent anticancer activities against various cancer cell lines .

Molecular Mechanism

It is known that derivatives of 1H-pyrrolo[3,2-c]pyridine can inhibit tubulin polymerisation, disrupt tubulin microtubule dynamics, and cause G2/M phase cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

It is known that it should be stored in a dark place, in an inert atmosphere, at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of pyrrolopyridine derivatives. One common method includes the cyclization of 2-bromo-5-iodopyridine, followed by base-mediated conversion to the pyrrolopyridine core . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthetic routes that ensure consistent quality and yield. This might include the use of continuous flow reactors and automated synthesis platforms to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) and palladium catalysts are commonly used.

Cyclization Reactions: Base-mediated conditions are often employed to facilitate the formation of the pyrrolopyridine core.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Iodo-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: It is used in the synthesis of materials with specific electronic or optical properties.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar pyrrolopyridine scaffold but differing in the position of the nitrogen atom.

7-Azaindole:

Uniqueness: 2-Iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Properties

IUPAC Name |

2-iodo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHPZAJQSHPDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301276 | |

| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-14-8 | |

| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

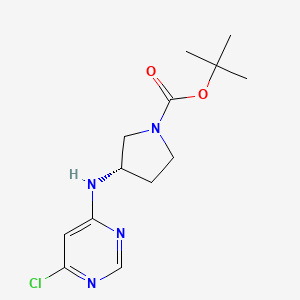

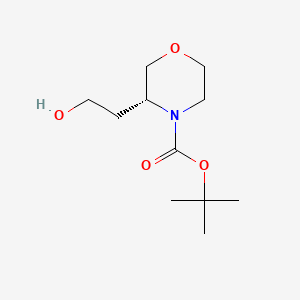

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)

![2-(2,6-dichlorophenyl)-N-cyclopropyl-3H-imidazo[4,5-c]pyridine-4-carboxamide](/img/structure/B578098.png)